5-(4-Methylphenyl)-5-oxopentanoic acid
Overview
Description
5-(4-Methylphenyl)-5-oxopentanoic acid is a compound that can be associated with the family of branched fatty acids. Although the provided papers do not directly discuss this compound, they provide insights into the synthesis and characterization of structurally related compounds. The synthesis of enantiomers of 5- and 6-methyloctanoic acids, as well as 4-oxo-5-aminopentanoic acid hydrochloride, suggests a broader context in which similar branched and functionalized fatty acids are of interest in chemical research .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from simple diols such as 1,4-butanediol and 1,5-pentanediol. These diols are alkylated and then further processed through a series of reactions including bromination, amide formation, reductive cleavage, and oxidation to yield the final acid products . In the case of 4-oxo-5-aminopentanoic acid hydrochloride, selective bromination and the use of Meldrum's acid are key steps in the synthesis . These methods could potentially be adapted for the synthesis of 5-(4-Methylphenyl)-5-oxopentanoic acid by incorporating the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 5-(4-Methylphenyl)-5-oxopentanoic acid would include a branched chain with a terminal carboxylic acid group, a ketone functionality, and a para-methylphenyl group. The synthesis of enantiomers of related compounds indicates the possibility of chiral centers in such molecules, which would be important for their physical properties and reactivity . The molecular structure would influence the compound's interactions and its potential applications in various fields such as medicinal chemistry or material science.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide a foundation for understanding the reactivity of 5-(4-Methylphenyl)-5-oxopentanoic acid. The presence of functional groups such as ketones and carboxylic acids suggests that this compound could undergo further chemical transformations, including reduction, esterification, and the formation of amides . These reactions could be utilized to modify the compound or to incorporate it into larger, more complex molecules.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 5-(4-Methylphenyl)-5-oxopentanoic acid, they do provide information on similar compounds. The physical properties such as melting points, solubility, and crystallinity can be influenced by the presence of functional groups and the overall molecular structure . The chemical properties, including acidity, reactivity towards nucleophiles, and stability, would be determined by the carboxylic acid and ketone functionalities. These properties are crucial for the practical applications of the compound and would need to be characterized through experimental studies.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Methods : The synthesis of derivatives such as 5-Amino-4-oxopentanoic acid hydrochloride and 5-(2-amino-3-methylphenyl)-5-oxopentanoic acids has been explored. Methods include esterification, bromination, and reactions with potassium phthalimide or phthaloyl chloride, providing pathways to produce key intermediates for further chemical transformations (Lin Yuan, 2006); (R. Gataullin & I. B. Abdrakhmanov, 2007).
Electrosynthesis and Isotopic Labeling : Studies have demonstrated the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride and the preparation of isotopically labeled forms of 5-aminolevulinic acid, an important precursor in the biosynthesis of biologically active porphyrins. These methods are pivotal for creating specific molecules for research and industrial applications (A. Konarev et al., 2007); (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).
Applications in Biochemical and Pharmaceutical Research
Role in Biochemical Pathways : 5-(4-Methylphenyl)-5-oxopentanoic acid is linked to various biochemical pathways, including the biosynthesis of biologically significant porphyrins such as chlorophyll and heme. These compounds play a central role in processes like photosynthesis and oxygen transport (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).
Pharmaceutical Research : Research has focused on the potential of 5-(4-Methylphenyl)-5-oxopentanoic acid derivatives as mechanism-based inactivators for enzymes like zinc protease carboxypeptidase A. Such studies have implications in drug development, particularly in designing novel inhibitors that can selectively target specific enzymes (S. Mobashery et al., 1990).
Environmental and Material Science Applications
Secondary Organic Aerosol Tracers : Research has identified derivatives of 5-(4-Methylphenyl)-5-oxopentanoic acid as potential tracers in atmospheric chemistry, particularly in understanding the formation and composition of secondary organic aerosols from aromatic volatile organic compounds. This has implications for environmental monitoring and air quality assessment (Ibrahim M. Al-Naiema & E. Stone, 2017).
Catalytic Transformation in Chemical Industries : Studies on levulinic acid, a related keto acid, highlight its use as a starting material for synthesizing various chemicals and fuels, demonstrating the potential of 5-(4-Methylphenyl)-5-oxopentanoic acid in catalytic processes and industrial applications (T. J. Malu et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that should be taken while handling it. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
properties
IUPAC Name |
5-(4-methylphenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-5-7-10(8-6-9)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLCBLXRSXGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232257 | |
Record name | 4-p-Toluoylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-5-oxopentanoic acid | |
CAS RN |
833-85-2 | |
Record name | 4-Methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=833-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-p-Toluoylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-p-Toluoylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-p-toluoylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(p-Toluoyl)butyric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8HTW3SB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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